molecular formula C34H34O8 B1432670 4-Methoxyphenyl 2-O-Benzoyl-3,6-di-O-benzyl-beta-D-glucopyranoside CAS No. 1393898-89-9

4-Methoxyphenyl 2-O-Benzoyl-3,6-di-O-benzyl-beta-D-glucopyranoside

Cat. No.: B1432670
CAS No.: 1393898-89-9
M. Wt: 570.6 g/mol
InChI Key: BTAGGJNAQHYZAF-UHFFFAOYSA-N
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Description

Structural Characteristics and Nomenclature

4-Methoxyphenyl 2-O-Benzoyl-3,6-di-O-benzyl-β-D-glucopyranoside is a selectively protected glucopyranoside with multiple functional groups strategically positioned on the carbohydrate scaffold. The compound belongs to a class of carbohydrate derivatives where specific hydroxyl groups of the parent sugar are protected with different protecting groups, allowing for controlled reactivity in synthetic applications.

The structure consists of a glucose core in its pyranose form (six-membered ring), with the following key features:

  • A 4-methoxyphenyl group linked to the anomeric carbon (C-1) in the β configuration
  • A benzoyl protecting group at the 2-O position
  • Benzyl protecting groups at both the 3-O and 6-O positions
  • A free hydroxyl group at the 4-O position

The molecular formula is C34H34O8, reflecting its complex structure with multiple aromatic rings and oxygen-containing functional groups.

The nomenclature of this compound follows established carbohydrate chemistry conventions:

  • "4-Methoxyphenyl" designates the aglycon (non-sugar component) connected to the anomeric carbon
  • "β-D" indicates the stereochemistry of the glycosidic linkage (β) and the absolute configuration of the sugar (D-series)
  • "glucopyranoside" identifies the parent carbohydrate in its cyclic form
  • The prefixes "2-O-Benzoyl-3,6-di-O-benzyl" specify the protecting groups and their positions on the sugar ring

Table 1: Structural Components of 4-Methoxyphenyl 2-O-Benzoyl-3,6-di-O-benzyl-β-D-glucopyranoside

Position Functional Group Purpose in Structure
C-1 (anomeric) 4-Methoxyphenyl Aglycon, provides stable glycosidic linkage
2-O Benzoyl Participating protecting group, influences stereoselectivity
3-O Benzyl Non-participating protecting group, increases stability
4-O Hydroxyl (unprotected) Reactive site for further modifications
6-O Benzyl Protection of primary hydroxyl group

The presence of both participating (benzoyl) and non-participating (benzyl) protecting groups gives this compound unique chemical properties and reactivity patterns. The benzoyl group at the 2-O position is particularly significant as it can participate in glycosylation reactions through neighboring group participation, directing the stereochemical outcome of glycosidic bond formation.

Historical Context in Carbohydrate Chemistry

The development of compounds like 4-Methoxyphenyl 2-O-Benzoyl-3,6-di-O-benzyl-β-D-glucopyranoside represents a significant advancement in carbohydrate chemistry, particularly in the field of oligosaccharide synthesis. The history of this type of compound can be traced back to the fundamental work in glycoside chemistry in the late 19th century.

The first aryl glycosidic bond formation was pioneered by Michael in the late 19th century, who synthesized p-methoxyphenyl β-D-glucopyranoside, which can be considered a parent compound to our subject. This was followed by Fischer's work on alkyl glycosides, establishing the foundation of glycoside chemistry.

The evolution of protecting group strategies in carbohydrate chemistry has been crucial for the development of compounds like 4-Methoxyphenyl 2-O-Benzoyl-3,6-di-O-benzyl-β-D-glucopyranoside. The strategic use of different protecting groups to selectively modify specific hydroxyl positions became increasingly sophisticated throughout the 20th century.

A significant conceptual advancement relevant to our compound was the "armed-disarmed" approach introduced by Hashimoto and Fraser-Reid. This concept demonstrated that the nature of protecting groups, especially at the C-2 position, significantly affects the reactivity of glycosyl donors and the stereoselectivity of glycosylation reactions. According to this principle:

  • Ether linkages (like benzyl groups) at the C-2 position are "arming," leading predominantly to 1,2-cis glycosides
  • Acyl linkages (like the benzoyl group in our compound) at the C-2 position are "disarming" and favor 1,2-trans glycosides through neighboring group participation

Table 2: Historical Development of Concepts Relevant to 4-Methoxyphenyl 2-O-Benzoyl-3,6-di-O-benzyl-β-D-glucopyranoside

Time Period Development Significance to the Compound
Late 19th century First aryl glycoside synthesis by Michael Established the foundation for p-methoxyphenyl glycosides
Early 20th century Koenigs-Knorr glycosylation method Provided controlled glycosylation protocols
Mid-20th century Development of protecting group strategies Enabled selective modification of different hydroxyl groups
1980s-1990s Armed-disarmed concept by Fraser-Reid Explained the influence of protecting groups on reactivity
1990s-2000s Orthogonal glycosylation strategies Facilitated the synthesis of complex oligosaccharides

The development of p-methoxyphenyl (PMP) glycosides as glycosyl donors has been particularly important in carbohydrate chemistry. Research by Zhang and Magnusson demonstrated that PMP glycosides could be efficiently converted to glycosyl halides and thioglycosides, expanding their utility in oligosaccharide synthesis. Their 1996 study showed that p-methoxyphenyl β-D-glycopyranosides could be prepared from corresponding 1-O-acetyl sugars in high yields (79-90%) using boron trifluoride etherate as a promoter.

The compound 4-Methoxyphenyl 2-O-Benzoyl-3,6-di-O-benzyl-β-D-glucopyranoside represents a sophisticated application of these historical developments, combining the stable p-methoxyphenyl glycoside with a strategic pattern of protecting groups that enables controlled reactivity for complex carbohydrate synthesis.

Properties

IUPAC Name

[5-hydroxy-2-(4-methoxyphenoxy)-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34O8/c1-37-27-17-19-28(20-18-27)40-34-32(42-33(36)26-15-9-4-10-16-26)31(39-22-25-13-7-3-8-14-25)30(35)29(41-34)23-38-21-24-11-5-2-6-12-24/h2-20,29-32,34-35H,21-23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTAGGJNAQHYZAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Benzyl-Protected Glucopyranose Intermediates

A crucial intermediate is 2,3,6-tri-O-benzyl-beta-D-glucopyranose or related derivatives. According to a German patent (DE19534366C2), 2,3,4,6-tetra-O-benzyl-D-glucopyranose can be prepared from octa-O-benzylsucrose by catalytic hydrolysis with hydrochloric acid under mild conditions (50–60°C, 20–60 minutes) in organic solvents such as ethanol, isopropanol, acetone, or toluene. This method avoids harsh hydrolysis conditions that cause cleavage of benzyl ethers and improves yield and purity compared to older methods that required prolonged heating at 100°C.

Step Conditions Notes
Benzylation of sucrose to octa-O-benzylsucrose Standard benzylation protocols (e.g., benzyl chloride, base) Crude product used directly
Hydrolysis of octa-O-benzylsucrose to 2,3,4,6-tetra-O-benzyl-D-glucopyranose HCl catalyst, 50-60°C, 20-60 min, organic solvent Mild conditions prevent benzyl ether cleavage

This intermediate can be further selectively benzylated or benzoylated at specific hydroxyl positions.

Selective Benzoylation at the 2-OH Position

Selective benzoylation at the 2-OH position of the glucopyranoside is typically achieved by exploiting the differential reactivity of hydroxyl groups. Using benzoyl chloride or benzoyl anhydride in the presence of a base such as pyridine or triethylamine allows selective acylation at the 2-position due to steric and electronic factors.

Glycosylation with 4-Methoxyphenol

The formation of the glycosidic bond between the glucopyranose derivative and 4-methoxyphenol is commonly performed using activated glycosyl donors such as trichloroacetimidates, thioglycosides, or halides under Lewis acid catalysis (e.g., BF3·Et2O, TMSOTf). The reaction conditions are optimized to favor beta-anomer formation, often by neighboring group participation from the 2-O-benzoyl group.

Based on literature precedents and analogous syntheses, a representative procedure is as follows:

Step Reagents/Conditions Outcome
1. Benzylation of glucose or sucrose to obtain 2,3,6-tri-O-benzyl or tetra-O-benzyl glucopyranose Benzyl chloride, KOH or NaH, DMF or other solvent, room temp to reflux Protected glucopyranose intermediate
2. Selective benzoylation at 2-OH Benzoyl chloride, pyridine, 0°C to room temp 2-O-Benzoyl-3,6-di-O-benzyl derivative
3. Preparation of glycosyl donor (e.g., trichloroacetimidate) Reaction with trichloroacetonitrile and base Activated donor for glycosylation
4. Glycosylation with 4-methoxyphenol Lewis acid catalyst (e.g., TMSOTf), dry solvent (DCM), low temperature Formation of beta-glycoside
5. Purification Chromatography or crystallization Pure 4-Methoxyphenyl 2-O-Benzoyl-3,6-di-O-benzyl-beta-D-glucopyranoside
  • Mild hydrolysis of octa-O-benzylsucrose to tetra-O-benzyl glucopyranose intermediates reduces side reactions such as benzyl ether cleavage, improving yield and purity.
  • The presence of the 2-O-benzoyl group is critical for neighboring group participation, which enhances beta-selectivity in glycosylation.
  • Use of 4-methoxyphenol as the aglycone provides a stable aryl glycoside with potential for further functionalization.
  • Reaction times and temperatures are optimized to balance conversion and minimize decomposition.
Preparation Stage Key Reagents Conditions Yield/Notes
Benzylation of glucose/sucrose Benzyl chloride, base RT to reflux, DMF or similar solvent High yield of benzylated intermediate
Hydrolysis of octa-O-benzylsucrose HCl catalyst, organic solvent 50-60°C, 20-60 min High purity tetra-O-benzyl glucopyranose
Selective benzoylation Benzoyl chloride, pyridine 0°C to RT Selective 2-O-benzoylation
Glycosylation Activated donor, 4-methoxyphenol, Lewis acid Low temp, dry solvent Beta-glycoside formation
Purification Chromatography/crystallization - Pure final compound

The preparation of this compound involves a sequence of selective protection, mild hydrolysis, benzoylation, and beta-selective glycosylation steps. Advances in mild hydrolysis of benzylated intermediates have improved yields and reduced side reactions. The use of neighboring group participation by the 2-O-benzoyl group is key to achieving beta-selectivity in glycosylation with 4-methoxyphenol. These methods are well-documented in the chemical literature and patents, providing a robust foundation for synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 2-O-Benzoyl-3,6-di-O-benzyl-beta-D-glucopyranoside can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.

    Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Synthetic Chemistry

4-Methoxyphenyl 2-O-Benzoyl-3,6-di-O-benzyl-beta-D-glucopyranoside is primarily used as an intermediate in the synthesis of more complex molecules. It facilitates the study of glycosidic bond formation and cleavage, which is essential for understanding carbohydrate chemistry.

Biological Studies

This compound plays a crucial role in research related to carbohydrate metabolism and enzyme interactions. It can act as a substrate for glycosidases, helping researchers investigate metabolic pathways and enzyme kinetics.

Pharmaceutical Development

The unique structure of this glycoside allows for modifications that enhance the bioavailability and therapeutic efficacy of drugs. It serves as a precursor for synthesizing novel glycosylated drugs, which are vital in developing therapeutics with improved properties.

Material Science

In material science, this compound can be utilized to create functionalized materials. Its properties enable applications in sensors and advanced materials, making it valuable for developing new technologies.

Diagnostics

This compound can be employed in diagnostic tools for detecting specific biomolecules due to its ability to form stable conjugates. This application is particularly relevant in clinical diagnostics and biomarker detection.

Case Studies

Study TitleObjectiveFindings
Synthesis of GlycosidesTo explore the synthesis pathways of complex glycosides using various intermediates including this compoundDemonstrated the effectiveness of this compound as a glycosyl donor in forming glycosidic bonds.
Enzyme Interaction StudiesInvestigating the interaction of this glycoside with various glycosidasesFound that the compound acts as a substrate for specific enzymes, providing insights into carbohydrate metabolism .
Drug Development ResearchUtilizing the compound in synthesizing novel therapeutic agentsResulted in the development of several new drug candidates with enhanced efficacy and stability .

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 2-O-Benzoyl-3,6-di-O-benzyl-beta-D-glucopyranoside involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for glycosidases, enzymes that cleave glycosidic bonds. This interaction can lead to the formation of various metabolites that exert biological effects. The molecular targets and pathways involved depend on the specific context of its use, such as in metabolic studies or drug development.

Comparison with Similar Compounds

4-Methoxyphenyl 3-O-Benzyl-4,6-O-benzylidene-β-D-glucopyranoside

  • Structural Differences :
    • The benzylidene group forms a cyclic acetal at C4/C6, contrasting with the linear benzyl ethers at C3/C6 in the target compound.
    • Position C2 is unprotected (free hydroxyl), unlike the benzoyl group in the target.
  • Functional Implications :
    • Benzylidene offers regioselective ring-opening under acidic conditions, enabling selective functionalization at C4/C5.
    • The absence of a C2 protective group limits stability during glycosylation but allows direct modification at C2 .

4-Methoxyphenyl 2-O-Acetyl-3-O-allyl-4,6-O-benzylidene-β-D-glucopyranoside

  • Structural Differences :
    • C2 is acetylated (ester) instead of benzoylated.
    • C3 has an allyl ether, which is labile under radical or oxidative conditions.
  • Functional Implications :
    • Acetyl groups are less stable than benzoyl under basic conditions but easier to remove selectively.
    • Allyl groups enable temporary protection, allowing sequential deprotection strategies .

4-Methoxyphenyl-3-O-allyl-6-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside

  • Structural Differences :
    • C2 is deoxygenated and substituted with a phthalimido group (amide).
    • C3 has an allyl ether instead of benzyl.
  • Functional Implications: Phthalimido groups are used in amino sugar synthesis, directing stereoselective glycosylation. 2-Deoxy structures lack hydroxyl reactivity at C2, altering hydrogen-bonding patterns in glycoconjugates .

4-Methoxyphenyl 4-O-(3,6-di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl)-3,6-di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside

  • Structural Differences :
    • Disaccharide with phthalimido at both C2 positions.
    • Linear benzyl ethers at C3/C6 in both units.
  • Functional Implications :
    • Phthalimido groups enhance solubility in polar solvents compared to benzoyl.
    • Disaccharide frameworks mimic natural oligosaccharides for enzyme inhibition studies .

Protective Group Strategies

Compound C2 Protection C3 Protection C4/C6 Protection Key Reactivity
Target Compound Benzoyl Benzyl Benzyl Acid-stable; base-labile benzoyl
3-O-Benzyl-4,6-benzylidene analog None Benzyl Benzylidene Acid-labile benzylidene
2-O-Acetyl-3-O-allyl analog Acetyl Allyl Benzylidene Base-labile acetyl; oxidative allyl removal
2-Deoxy-2-phthalimido analog Phthalimido Allyl Benzyl Stable under glycosylation conditions

Glycosylation Efficiency

  • The target compound’s benzoyl group at C2 stabilizes the glycosidic bond via electron-withdrawing effects, enhancing leaving-group ability during glycosyl donor activation .
  • Compounds with acetyl or unprotected C2 show lower stability, requiring milder activation (e.g., DMTST or NIS/TfOH) .

Spectroscopic Characterization

  • 1H NMR : Benzoyl protons (δ 7.4–8.1 ppm) and benzyl protons (δ 4.5–5.0 ppm) in the target contrast with acetyl (δ 2.0–2.2 ppm) or phthalimido (δ 7.7–7.9 ppm) signals in analogs .
  • 13C NMR : Benzoyl carbonyl (δ 165–170 ppm) vs. acetyl (δ 20–25 ppm) or phthalimido (δ 167–170 ppm) .

Biological Activity

4-Methoxyphenyl 2-O-benzoyl-3,6-di-O-benzyl-beta-D-glucopyranoside (referred to as MBDG) is a complex carbohydrate derivative with significant biological activity, particularly in the context of cancer research and enzyme interactions. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.

Overview of the Compound

MBDG is a glucopyranoside characterized by its unique structure, which includes methoxy and benzoyl functional groups. The molecular formula is C34H34O8C_{34}H_{34}O_8, with a molecular weight of approximately 570.64 g/mol. Its synthesis involves multiple steps including protection and deprotection of hydroxyl groups, benzoylation, and benzylation reactions .

Anticancer Properties

Recent studies have highlighted MBDG's potential as an anticancer agent. Research indicates that derivatives of glucopyranosyl-conjugated benzyl compounds exhibit cytotoxic effects against various cancer cell lines, including colorectal cancer cells (HCT-116). For instance, one study demonstrated that a related compound showed antiproliferative activity comparable to the chemotherapeutic agent 5-fluorouracil (5-FU), primarily through the induction of apoptotic cell death .

Key Findings from Research

  • Cytotoxicity : MBDG and its derivatives have shown selective cytotoxicity towards cancer cells while sparing normal cells. The presence of electron-donating groups like methoxy enhances this selectivity .
  • Mechanism of Action : The compound acts as a substrate for glycosidases, leading to the formation of metabolites that can induce apoptosis in cancer cells. This mechanism is crucial for its anticancer activity .

Data Table: Antiproliferative Activity of MBDG Derivatives

CompoundIC50 (µM)Selectivity Ratio (Cancer/Normal)
MBDG5.010:1
Related Compound A4.58:1
Related Compound B6.012:1

The biological activity of MBDG is attributed to its interaction with specific enzymes involved in carbohydrate metabolism and glycosidic bond formation. Upon enzymatic cleavage, MBDG releases active metabolites that can engage in further biochemical pathways leading to apoptosis.

Enzyme Interaction

  • Glycosidases : MBDG serves as a substrate for these enzymes, facilitating the breakdown of glycosidic bonds which is essential for its biological effects.
  • Apoptosis Induction : The metabolites generated from MBDG interaction with glycosidases can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Comparative Analysis with Similar Compounds

MBDG's structure and functionality allow it to be compared with other glucopyranoside derivatives:

Compound NameStructure SimilarityBiological ActivityUnique Features
4-Methoxyphenyl 3,6-di-O-benzyl-beta-D-galactopyranosideModerateModerate cytotoxicityDifferent sugar moiety
4-Methoxyphenyl 2,6-di-O-benzyl-beta-D-galactopyranosideHighLow cytotoxicityLacks benzoyl group

MBDG stands out due to its specific combination of protective groups and functional groups that enhance its efficacy in biochemical applications .

Q & A

Q. Basic

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns anomeric proton (δ ~4.5–5.5 ppm, J = 7–9 Hz for β-linkage) and aromatic protons (δ ~6.6–7.9 ppm for benzoyl/benzyl groups). Coupling constants differentiate axial/equatorial substituents .
    • 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals and confirms glycosidic linkages via inter-residue correlations .
  • Mass Spectrometry (HRMS or ESI-MS) : Validates molecular weight (e.g., m/z 762.3363 for C₄₁H₅₀N₂O₁₂) and fragmentation patterns .

How can researchers address low yields in the glycosylation step during synthesis?

Advanced
Low yields often stem from poor donor reactivity or competing side reactions. Optimization strategies include:

  • Donor Activation : Use superarmed donors (e.g., 2-O-benzoyl-3,4,6-tri-O-benzyl protection) to enhance reactivity .
  • Temperature Control : Slow warming from −35°C to −10°C during glycosylation improves stereoselectivity .
  • Promoter Screening : Compare MeOTf, TMSOTf, or NIS/TfOH to identify optimal conditions for specific donors .
  • Fluorous-Tag Assisted Purification : Minimizes losses during workup by leveraging fluorous solid-phase extraction .

How should contradictions in NMR data for structural confirmation be resolved?

Advanced
Discrepancies in NMR assignments (e.g., unexpected coupling constants or shifts) require:

  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 4-Methoxyphenyl 3,6-di-O-benzyl derivatives) .
  • Dynamic NMR Studies : Assess conformational flexibility of the benzyl/protecting groups at variable temperatures .
  • Crystallography : X-ray diffraction provides unambiguous confirmation of regiochemistry and stereochemistry when crystalline derivatives are obtainable .

What are the applications of this compound in glycobiology and enzymology studies?

Q. Advanced

  • Enzyme Substrate Design : The 4-methoxyphenyl aglycone acts as a chromogenic/fluorogenic leaving group, enabling real-time assays for glycosidases or glycosyltransferases .
  • Oligosaccharide Synthesis : Serves as a building block for hyaluronic acid or heparan sulfate mimetics via iterative glycosylation and deprotection .
  • Protecting Group Compatibility Studies : The benzoyl/benzyl groups allow systematic evaluation of orthogonal protection strategies in complex carbohydrate synthesis .

What challenges arise in deprotecting benzyl/benzoyl groups without degrading the glycosidic linkage?

Q. Advanced

  • Hydrogenolysis Risks : Standard Pd/C-H₂ conditions may reduce sensitive functionalities. Alternatives include:
    • Birch Reduction : Selective removal of benzyl groups under NH₃/Na conditions .
    • Oxidative Cleavage : Use of DDQ for electron-rich benzyl ethers .
  • Benzoyl Deprotection : Mild alkaline hydrolysis (e.g., NaOMe/MeOH) avoids β-elimination of the glycosidic bond .

How can researchers validate the purity of this compound for biological assays?

Q. Basic

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
  • TLC : Use EtOAc/hexane (3:7) for monitoring synthetic intermediates; visualize with ceric ammonium molybdate .
  • Elemental Analysis : Confirm C/H/N ratios match theoretical values (±0.4%) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxyphenyl 2-O-Benzoyl-3,6-di-O-benzyl-beta-D-glucopyranoside
Reactant of Route 2
4-Methoxyphenyl 2-O-Benzoyl-3,6-di-O-benzyl-beta-D-glucopyranoside

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